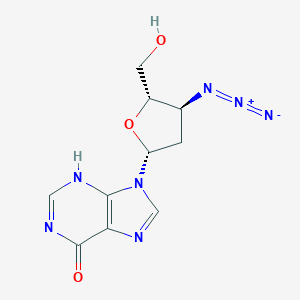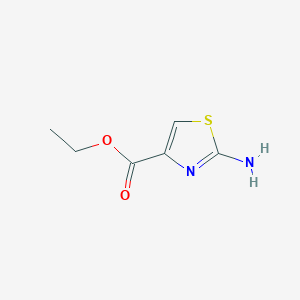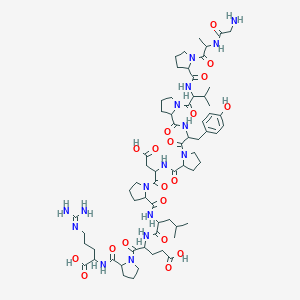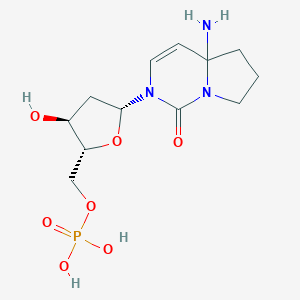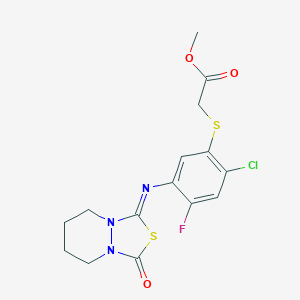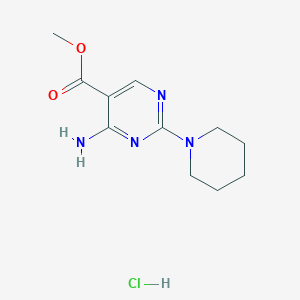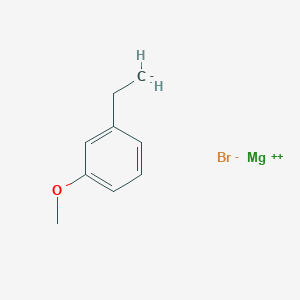
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
Vue d'ensemble
Description
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as bromomethyl dioxolane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and commonly used in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form functionalized compounds. Additionally, it can undergo radical reactions to form various radicals, which can further react with other molecules to form new compounds.
Biochemical and Physiological Effects:
Bromomethyl dioxolane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
Bromomethyl dioxolane has several advantages in the laboratory, including its high reactivity, low toxicity, and ease of handling. It can be easily synthesized in high yields using simple methods, making it a cost-effective reagent. However, its reactivity can also be a limitation, as it can react with various nucleophiles and other reactive species in the laboratory, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in scientific research. One area of interest is the synthesis of new antiviral drugs using (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane as a key intermediate. Additionally, it can be used in the synthesis of new insecticides, herbicides, and fungicides with improved efficacy and reduced toxicity. Another area of interest is the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in the synthesis of new polymers with improved properties, such as biodegradability and recyclability. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
Conclusion:
In conclusion, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that has been extensively used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Its high reactivity, low toxicity, and ease of handling make it a valuable reagent in the laboratory. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
Applications De Recherche Scientifique
Bromomethyl dioxolane has been extensively used in scientific research, particularly in the synthesis of various chemicals such as pharmaceuticals, agrochemicals, and polymers. It is a versatile reagent that has been used in the synthesis of antiviral drugs, such as acyclovir and ganciclovir, which are used to treat herpes and cytomegalovirus infections. It has also been used in the synthesis of insecticides, herbicides, and fungicides. Additionally, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane has been used in the synthesis of polymers, such as polyesters and polyamides, which have applications in various industries, including textiles, packaging, and coatings.
Propriétés
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


